molecular formula C19H27N3O4 B7688852 N-(tert-butyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(tert-butyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

货号 B7688852
分子量: 361.4 g/mol
InChI 键: ULWMBCKLCROAPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tert-butyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA, and it belongs to the group of oxadiazole derivatives. TBOA has been extensively studied for its effect on glutamate transporters, which are crucial for maintaining normal neurotransmission in the central nervous system.

作用机制

TBOA inhibits glutamate transporters by binding to the substrate-binding site of the transporter. This binding prevents glutamate from being transported into the cell, leading to an increase in extracellular glutamate levels. The exact mechanism of TBOA binding to the transporter is still under investigation, but it is believed to involve interactions with several amino acid residues in the substrate-binding site.
Biochemical and Physiological Effects:
The increase in extracellular glutamate levels caused by TBOA has several biochemical and physiological effects. High levels of glutamate can lead to excitotoxicity, which is the damage caused to neurons due to excessive stimulation. This effect has been used to study the role of glutamate in several neurological disorders, such as epilepsy and stroke. TBOA has also been shown to modulate synaptic plasticity, which is the ability of synapses to change in strength over time. This effect has been used to study the role of glutamate in learning and memory.

实验室实验的优点和局限性

TBOA has several advantages for lab experiments, including its potency and selectivity for glutamate transporters. TBOA has been shown to be more potent than other glutamate transporter inhibitors, such as DL-threo-beta-benzyloxyaspartic acid (TBOA). TBOA also has a high selectivity for glutamate transporters, which reduces the risk of off-target effects. However, TBOA has several limitations, including its short half-life and poor solubility in water. These limitations can make it difficult to use TBOA in certain experiments, such as in vivo studies.

未来方向

TBOA research has several future directions, including the development of new glutamate transporter inhibitors with improved pharmacokinetic properties. TBOA has been used to study the role of glutamate in several neurological disorders, and future research could focus on developing new treatments for these conditions. TBOA has also been shown to modulate synaptic plasticity, and future research could focus on the development of new drugs that target this pathway. Finally, TBOA research could also focus on the development of new imaging techniques that can visualize glutamate in vivo.

合成方法

The synthesis of TBOA involves the reaction of tert-butyl 4-aminobutanoate with 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain the final TBOA compound.

科学研究应用

TBOA has been extensively studied for its effect on glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in several neurological disorders, such as epilepsy, stroke, and Alzheimer's disease. TBOA has been shown to inhibit glutamate transporters, leading to an increase in extracellular glutamate levels. This effect has been used to study the role of glutamate in various neurological disorders and to develop new treatments for these conditions.

属性

IUPAC Name

N-tert-butyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-6-25-14-11-10-13(12-15(14)24-5)18-20-17(26-22-18)9-7-8-16(23)21-19(2,3)4/h10-12H,6-9H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWMBCKLCROAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。